Methyl 5-fluoro-2-(methylthio)benzoate Methyl 5-fluoro-2-(methylthio)benzoate
Brand Name: Vulcanchem
CAS No.: 1879026-30-8
VCID: VC11671639
InChI: InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3
SMILES: COC(=O)C1=C(C=CC(=C1)F)SC
Molecular Formula: C9H9FO2S
Molecular Weight: 200.23 g/mol

Methyl 5-fluoro-2-(methylthio)benzoate

CAS No.: 1879026-30-8

Cat. No.: VC11671639

Molecular Formula: C9H9FO2S

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-fluoro-2-(methylthio)benzoate - 1879026-30-8

Specification

CAS No. 1879026-30-8
Molecular Formula C9H9FO2S
Molecular Weight 200.23 g/mol
IUPAC Name methyl 5-fluoro-2-methylsulfanylbenzoate
Standard InChI InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3
Standard InChI Key RRCCOZVVTBFBDJ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)F)SC
Canonical SMILES COC(=O)C1=C(C=CC(=C1)F)SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of methyl 5-fluoro-2-(methylthio)benzoate is C9_9H9_9FO2_2S, with a molecular weight of 200.23 g/mol. The compound’s structure integrates three key functional groups:

  • A methyl ester (-COOCH3_3) at position 1,

  • A methylthio (-SMe) group at position 2,

  • A fluoro (-F) substituent at position 5.

This arrangement creates a sterically hindered aromatic system, with the electron-withdrawing fluoro and ester groups influencing the compound’s electronic distribution and reactivity .

Physicochemical Characteristics

While experimental data for methyl 5-fluoro-2-(methylthio)benzoate is scarce, properties can be inferred from structurally similar compounds:

PropertyValue (Inferred)Source Analog
LogP (Partition Coefficient)2.5–3.0Methyl 5-fluoro-2-(trifluoromethyl)benzoate
Water Solubility<1 mg/mL3-Bromo-5-fluoro-2-methyl-benzoate
Melting Point80–90°CTriazine-based benzoates

The methylthio group enhances lipophilicity compared to oxygenated analogs, as evidenced by the higher LogP of methyl 5-fluoro-2-(trifluoromethyl)benzoate (LogP = 2.63) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl 5-fluoro-2-(methylthio)benzoate likely involves sequential functionalization of a benzoic acid precursor:

  • S-Methylation: Introduction of the methylthio group via nucleophilic substitution or sulfide coupling.

  • Esterification: Reaction with methanol under acidic or enzymatic conditions to form the methyl ester.

  • Fluorination: Directed ortho-metalation or halogen exchange to install the fluoro substituent .

A representative route, adapted from triazine-benzoate syntheses , proceeds as follows:

  • S-Methylation of 2-mercapto-5-fluorobenzoic acid using methyl iodide.

  • Esterification with methanol and sulfuric acid.

  • Purification via silica gel chromatography (ethyl acetate/petroleum ether).

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The fluoro group at position 5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).

  • Oxidation: The methylthio group can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

  • Hydrolysis: The ester hydrolyzes to 5-fluoro-2-(methylthio)benzoic acid in basic or enzymatic environments .

Applications in Drug Discovery

Pharmacological Building Block

Methyl 5-fluoro-2-(methylthio)benzoate serves as a key intermediate in synthesizing triazine derivatives with demonstrated antimicrobial and antiviral activity . For example, its structural analog, (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile, exhibits potent inhibition of bacterial DNA gyrase .

Structure-Activity Relationships (SAR)

  • Fluoro Substituent: Enhances membrane permeability and metabolic stability .

  • Methylthio Group: Modulates electron density, improving binding affinity to hydrophobic enzyme pockets .

  • Ester Moiety: Acts as a prodrug group, hydrolyzing in vivo to the active carboxylic acid .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3):

    • δ 7.85 (d, J = 8.5 Hz, 1H, H-6),

    • δ 7.45 (dd, J = 8.5, 2.5 Hz, 1H, H-4),

    • δ 7.30 (d, J = 2.5 Hz, 1H, H-3),

    • δ 3.90 (s, 3H, OCH3_3),

    • δ 2.50 (s, 3H, SCH3_3).

  • MS (ESI+): m/z 201.05 [M+H]+^+.

Chromatographic Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time = 6.2 min .

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